
1-ethyl-3-(5-((3-fluorobenzyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)pyridin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related triazole compounds involves multistep chemical reactions starting from basic heterocyclic precursors. For example, the synthesis of 4-(5-((4-bromobenzyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)pyridine demonstrates a typical procedure involving 1H NMR, MS, elemental analyses, and single-crystal X-ray structure determination (Jin-Xia Mu et al., 2015). These methods are critical for confirming the molecular structure of the synthesized compounds.
Molecular Structure Analysis
The determination of crystal structure through X-ray diffraction is a common practice for analyzing the molecular structure of triazole derivatives. For instance, the crystal structure of (Z)-1-(3-fluorobenzyl)-5-((3-fluorobenzylimino)(2-hydroxy-4-methoxyphenyl)methyl)pyridin-2(1H)-one provides insights into the spatial arrangement of atoms and molecular geometry, which is essential for understanding the compound's chemical behavior (Lv Zhi, 2009).
Chemical Reactions and Properties
The chemical reactivity and properties of triazole compounds are significantly influenced by their molecular structure. For example, the addition reactions and the formation of Mannich bases highlight the compound's reactivity towards primary and secondary amines, indicating its versatile chemical behavior (Hacer Bayrak et al., 2009).
科学的研究の応用
Antimicrobial Activities
1-Ethyl-3-(5-((3-Fluorobenzyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)pyridin-2(1H)-one, a derivative of 1,2,4-triazoles, has been studied for its antimicrobial properties. Research indicates that such compounds exhibit good to moderate antimicrobial activity, with specific studies evaluating their efficacy against various microbial strains (Bayrak, Demirbaş, Demirbas, & Karaoglu, 2009).
Corrosion Inhibition
Compounds containing the 1,2,4-triazole ring, similar to the one mentioned, have been evaluated as corrosion inhibitors, particularly for mild steel in acidic environments. Schiff’s bases of these compounds have shown significant efficacy in protecting against corrosion, highlighting their potential in industrial applications (Ansari, Quraishi, & Singh, 2014).
Optical Activity and Drug Design
The optical activity of certain S-derivatives of 1,2,4-triazoles, which could include the specific compound , has been studied. These findings are crucial in the field of advanced drug design, as the presence of a single asymmetric atom can significantly affect the biological activity of chiral substances (Karpun, Borsuk, Kucherenko, & Parchenko, 2022).
Synthesis and Evaluation for Antimicrobial Activities
Further studies on the synthesis of 1,2,4-triazoles and their derivatives, including the evaluation of their antimicrobial activities, have been conducted. These studies focus on creating new compounds and assessing their potential in medical applications, especially as antimicrobial agents (Bayrak, Demirbaş, Karaoglu, & Demirbas, 2009).
Coordination Polymers and Structural Diversity
The compound, as a derivative of 1,2,4-triazoles, may contribute to the formation of coordination polymers and influence their structural diversity. This aspect is crucial for understanding molecular interactions and designing materials with specific properties (Cisterna et al., 2018).
Antiallergic Agents
In the quest for novel antiallergic compounds, derivatives of 1,2,4-triazoles, which can include the compound , have been synthesized and tested. These compounds show promise in inhibiting allergic reactions and could lead to new treatments in this field (Menciu et al., 1999).
特性
IUPAC Name |
1-ethyl-3-[5-[(3-fluorophenyl)methylsulfanyl]-4-methyl-1,2,4-triazol-3-yl]pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN4OS/c1-3-22-9-5-8-14(16(22)23)15-19-20-17(21(15)2)24-11-12-6-4-7-13(18)10-12/h4-10H,3,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGMLJFMYOWWUNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC=C(C1=O)C2=NN=C(N2C)SCC3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

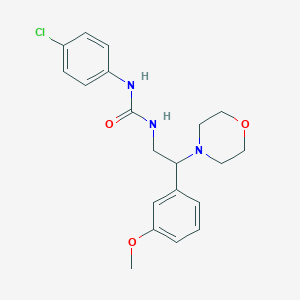
![2-{[3-(2-fluorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide](/img/structure/B2480246.png)
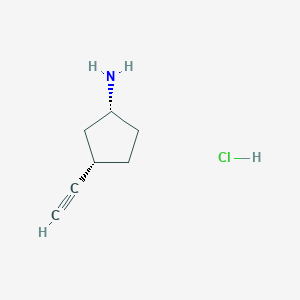

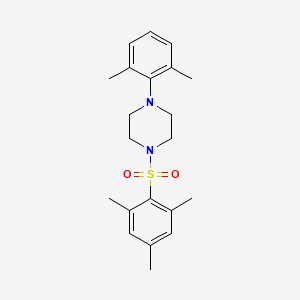
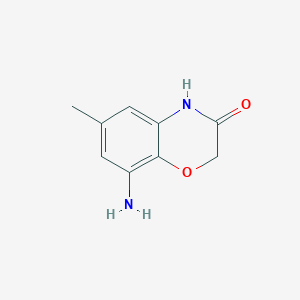

![(Z)-methyl 2-(2-((2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2480255.png)
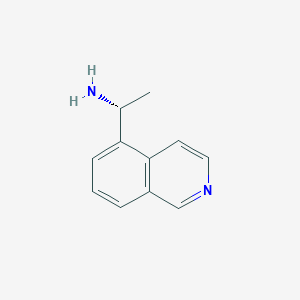
![1-(3-methoxypropyl)-N-(3-morpholinopropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2480259.png)

![1-(3-oxo-3-(spiro[chroman-2,4'-piperidin]-1'-yl)propyl)pyrimidine-2,4(1H,3H)-dione](/img/structure/B2480261.png)
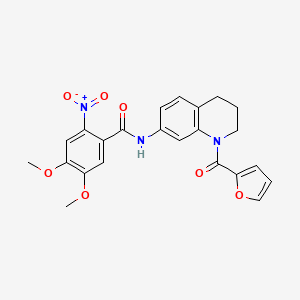
![4-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-2-methyl-6-(trifluoromethyl)pyrimidine](/img/structure/B2480267.png)